N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Hydrazine-coupled pyrazoles: Exhibiting significant antileishmanial and antimalarial activities.
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a pyrazole ring and a sulfonamide group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-4-17-12(9-10-15-17)11-16(2)21(18,19)14-7-5-13(20-3)6-8-14/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZDWJQFKCIYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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